molecular formula C15H18F3NO4 B556958 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 501015-17-4

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B556958
M. Wt: 333.3 g/mol
InChI Key: DYZRXQICSTZZKP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid” is an organic compound with the CAS Number: 501015-17-4 . It has a molecular weight of 333.31 and its linear formula is C15H18F3NO4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H18F3NO4 . It consists of a tert-butoxycarbonyl (Boc) group, an amino group, a trifluoromethyl group, and a phenyl group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Applications in Neuroexcitants

The compound has been utilized in the synthesis of neuroexcitant analogues. For instance, enantiomers of ATPA, an analogue of the neuroexcitant AMPA, were synthesized using an enantiomerically pure glycine derivative, highlighting its utility in producing precise molecular structures for neurological applications (Pajouhesh et al., 2000).

Role in Metabolic Processes

In the context of metabolic processes, a study synthesized (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate of the natural product Biotin. Biotin plays a crucial role in the metabolic cycle, including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Chemical Synthesis and Protecting Group Removal

The compound has also been involved in studies on chemical synthesis and the selective removal of protecting groups. For example, the tert-butyloxycarbonyl group's selective removal by trifluoroacetic acid was improved by dilution with acetic acid, indicating its role in complex chemical synthesis processes (Bodanszky & Bodanszky, 2009).

Peptide Conformation and Catalysis

The compound's derivatives have been examined for their role in determining peptide conformation and as catalysts in chemical reactions. For instance, studies on crystal structures aimed to understand the influence of N-methylation on peptide conformation. Additionally, the compound has been used in N-tert-butoxycarbonylation of amines using H3PW12O40, showcasing its versatility in catalytic processes (Heydari et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRXQICSTZZKP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375873
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS RN

501015-17-4
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.